molecular formula C65H95N19O22S4 B612398 alpha-conotoxin PnIA CAS No. 705300-84-1

alpha-conotoxin PnIA

Número de catálogo B612398
Número CAS: 705300-84-1
Peso molecular: 1622.82
Clave InChI: VUVGEYBNLLGGBG-MVPSLEAZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Alpha-conotoxin PnIA is a peptide toxin isolated from Conus snails . It is known to block the nicotinic acetylcholine receptor (nAChR), specifically the neuronal nAChR, rather than the skeletal muscle subtype . It is selective for α3β2 nAChR receptors .


Synthesis Analysis

The synthesis of alpha-conotoxin PnIA involves the use of the Trt/Acm or Trt/NBzl pairs of cysteine protective groups . The synthesis process is complicated by the possibility of three disulfide bond isomers, where inefficient folding methods can lead to a poor recovery of the pharmacologically active isomer .


Molecular Structure Analysis

The crystal structure determination of PnIA was undertaken to identify structural and surface features that might be important for biological activity . The 16-residue peptides PnIA incorporate the same disulfide framework as other alpha-conotoxins .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of alpha-conotoxin PnIA are complex and delicate, even in the case of small ligands . The surface organization of relatively large and highly flexible bioactive peptides is much more difficult to explore .

Aplicaciones Científicas De Investigación

Cancer Research

Alpha-conotoxin PnIA has been studied for its potential in cancer therapy. It enhances the in vivo suppression of tumor growth and in vitro reduction in cell viability when used in conjunction with cyclooxygenase and lipoxygenase inhibitors . This synergistic effect suggests that alpha-conotoxin PnIA could be a valuable adjunct in cancer treatment, particularly in enhancing the efficacy of existing chemotherapeutic agents.

Pain Management

In the field of analgesia, alpha-conotoxin PnIA is being explored for its ability to modulate pain pathways. It targets nAChRs involved in the transmission of pain signals, offering a potential route for the development of new analgesics . This could lead to novel treatments for chronic pain conditions that are currently difficult to manage.

Neuroscience

Alpha-conotoxin PnIA serves as a tool in neuroscience research to study the role of nAChRs in nervous system function. By selectively inhibiting these receptors, researchers can dissect the contributions of specific nAChR subtypes to neurological processes and disorders .

Cardiovascular Studies

The peptide has implications in cardiovascular research due to its interaction with nAChRs, which play a role in the cholinergic anti-inflammatory pathway. This pathway is significant in the regulation of inflammation, a key factor in various cardiovascular diseases .

Addiction Treatment

Alpha-conotoxin PnIA’s selective inhibition of nAChRs also makes it a candidate for studying addiction mechanisms. Nicotinic receptors are implicated in the addictive properties of nicotine, and alpha-conotoxin PnIA can help in understanding and potentially treating nicotine addiction .

Muscle Disorders

Research into muscle disorders benefits from alpha-conotoxin PnIA due to its activity at the neuromuscular junction. It can help in understanding diseases like myasthenia gravis, where nAChRs are targeted by the immune system, leading to muscle weakness .

Immunology

Alpha-conotoxin PnIA may influence immune responses through its action on nAChRs, which are expressed on various immune cells. Modulating these receptors could have therapeutic implications in autoimmune and inflammatory diseases .

Drug Development

Finally, alpha-conotoxin PnIA is valuable in drug development. Its high affinity and selectivity for certain nAChR subtypes make it a model for designing new pharmacological agents that can target these receptors with precision .

Mecanismo De Acción

Target of Action

Alpha-conotoxin PnIA primarily targets the nicotinic acetylcholine receptors (nAChRs), which are found both in the neuromuscular junction and central nervous system . These receptors play a crucial role in transmitting signals in the nervous system. Alpha-conotoxin PnIA is a selective antagonist of α3β2 nAChR receptors .

Mode of Action

Alpha-conotoxin PnIA interacts with its targets, the nAChRs, by binding to a small pocket situated above the β9/β10 hairpin of the (+) α7 nAChR . This interaction blocks the receptors, preventing the transmission of signals . The structure of PnIA is characterized by distinct hydrophobic and polar surfaces, a separation of the sole positive and negative charges, a hydrophobic region, and a protruding tyrosine side chain . These features may be important for the specific interaction of PnIA with neuronal nAChR .

Biochemical Pathways

The action of alpha-conotoxin PnIA affects the biochemical pathways associated with the function of nAChRs. By blocking these receptors, it disrupts the normal flow of signals in the nervous system . The exact downstream effects of this disruption can vary depending on the specific subtype of nAChR that is targeted and the location of these receptors in the body.

Pharmacokinetics

The compact architecture of the pnia toxin provides a rigid framework for presentation of chemical groups that are required for activity . This structure, along with its distinct hydrophobic and polar surfaces, may influence its bioavailability .

Result of Action

The primary result of alpha-conotoxin PnIA’s action is the inhibition of nAChRs, which prevents the transmission of signals in the nervous system . This can have various effects at the molecular and cellular level, depending on the specific subtype of nAChR that is targeted. For example, it has been shown that alpha-conotoxins and alpha-cobratoxin can promote the proliferation of C6 glioma cells .

Safety and Hazards

Alpha-conotoxin PnIA is classified as Acute toxicity - Category 1, Oral . It is fatal if swallowed . In case of accidental ingestion, immediate medical attention is required .

Direcciones Futuras

While the future directions for alpha-conotoxin PnIA are not explicitly mentioned in the search results, its potential for the research of neurological conditions such as neuropathic pain and Alzheimer’s disease is noted . This suggests that future research could focus on these areas.

Propiedades

IUPAC Name

2-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,42S,48S,51S,56R)-56-[(2-aminoacetyl)amino]-21,24-bis(2-amino-2-oxoethyl)-6-carbamoyl-51-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-27,30-dimethyl-48-(2-methylpropyl)-8,11,14,20,23,26,29,32,35,41,47,50,53,55-tetradecaoxo-3,4,58,59-tetrathia-7,10,13,19,22,25,28,31,34,40,46,49,52,54-tetradecazapentacyclo[31.20.7.015,19.036,40.042,46]hexacontan-12-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H95N19O22S4/c1-29(2)18-37-63(104)84-17-7-10-46(84)65(106)83-16-6-9-45(83)62(103)81-42-27-110-108-26-41(72-49(89)23-66)59(100)80-43(60(101)78-39(24-85)57(98)76-37)28-109-107-25-40(51(69)92)79-54(95)34(19-32-11-13-33(86)14-12-32)74-56(97)36(22-50(90)91)75-61(102)44-8-5-15-82(44)64(105)38(21-48(68)88)77-55(96)35(20-47(67)87)73-53(94)31(4)70-52(93)30(3)71-58(42)99/h11-14,29-31,34-46,85-86H,5-10,15-28,66H2,1-4H3,(H2,67,87)(H2,68,88)(H2,69,92)(H,70,93)(H,71,99)(H,72,89)(H,73,94)(H,74,97)(H,75,102)(H,76,98)(H,77,96)(H,78,101)(H,79,95)(H,80,100)(H,81,103)(H,90,91)/t30-,31-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVGEYBNLLGGBG-MVPSLEAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CSSCC(C(=O)N3)NC(=O)CN)C(=O)NC(C(=O)N1)C)CC(C)C)CO)C(=O)N)CC6=CC=C(C=C6)O)CC(=O)O)CC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)NC(=O)CN)C(=O)N[C@H](C(=O)N1)C)CC(C)C)CO)C(=O)N)CC6=CC=C(C=C6)O)CC(=O)O)CC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H95N19O22S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1622.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

705300-84-1
Record name n/a
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What is the primary target of α-conotoxin PnIA and how does it exert its effect?

A1: α-Conotoxin PnIA is a potent antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) [, , , , , , , , ]. By binding to these receptors, it prevents the binding of acetylcholine, the endogenous neurotransmitter, ultimately inhibiting the normal function of these ion channels [, , ].

Q2: Which specific nAChR subtype does α-conotoxin PnIA show preference for?

A2: While α-conotoxin PnIA can inhibit various nAChR subtypes, it exhibits a higher affinity for the α3β2 subtype compared to the α7 subtype [, , ]. This selectivity makes it a valuable tool for studying the roles of different nAChR subtypes in neuronal signaling.

Q3: How does the structure of α-conotoxin PnIA contribute to its activity and selectivity?

A3: α-Conotoxin PnIA adopts a compact structure stabilized by two disulfide bridges, forming a core scaffold observed in other neuronal α-conotoxins [, , ]. This scaffold supports two loops that present crucial amino acid side chains for interaction with nAChRs. Notably, residue 10 plays a significant role in determining subtype selectivity. For example, substituting Alanine with Leucine at position 10 ([A10L]PnIA) increases its affinity for the α7 subtype [, ].

Q4: What techniques are employed to study the structure and interaction of α-conotoxin PnIA with nAChRs?

A4: Researchers utilize a combination of techniques to elucidate the structural features and binding mechanism of α-conotoxin PnIA. Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining its solution structure, revealing the presence of β-turns and a 310 helix [, ]. X-ray crystallography provides high-resolution structures, highlighting the conserved disulfide framework [, ]. Furthermore, studies involving chimeric nAChR subunits and point mutations help pinpoint the specific amino acid residues crucial for toxin binding and subtype selectivity [].

Q5: Has α-conotoxin PnIA been used to investigate the functional properties of nAChRs?

A5: Yes, α-conotoxin PnIA has been instrumental in dissecting the components of the nicotinic acetylcholine-induced current in mammalian parasympathetic neurons []. It has also been used in studies to understand the different states of the α7 nAChR, particularly in the context of the α7-L247T mutation, which exhibits altered desensitization properties [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.